[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate
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Overview
Description
“[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate” is a chemical compound with the CAS Number: 1001572-50-4 . It has a molecular weight of 236.27 and its IUPAC name is 2-(isopropylamino)-2-oxoethyl 4-aminobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O3/c1-8(2)14-11(15)7-17-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Multipotent Chaperone Derivatives
Compounds structurally related to [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate, such as carbazole derivatives, have been identified as multipotent chaperones with strong anti-prion, anti-cancer, and anti-influenza virus activities. These findings suggest potential therapeutic applications targeting multiple diseases without significant toxicity (Yamashita et al., 2020).
Neurogenesis Enhancement
Aminopropyl carbazole derivatives, related to the chemical structure of interest, have been reported to induce neurogenesis by increasing the final cell division in neural stem cells. This highlights their potential in developing treatments for neurodegenerative diseases or brain injuries (Shin et al., 2015).
Antihypertensive Agents
Research on thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds has demonstrated good antihypertensive α-blocking activity with low toxicity. These findings underscore the potential of these compounds in designing new antihypertensive drugs (Abdel-Wahab et al., 2008).
Antimicrobial and Antifungal Agents
Novel antimicrobial agents based on carbazole and oxadiazole scaffolds have shown significant activity against bacteria and fungi, particularly against E. coli and C. albicans. These compounds exhibit exceptional anti-biofilm activity, particularly against P. aeruginosa biofilms, with good drug-like properties for further development (Bordei (Telehoiu) et al., 2020).
Tautomerism in Chemical Synthesis
Studies on the tautomerism of condensation products of propanal with 4-aminobenzoic acid have provided insights into the stability and reactivity of these compounds, useful in synthetic chemistry applications (Kalmykov et al., 2017).
Development of Organic Ligands
Carbazole-containing compounds have been synthesized and evaluated for their chelating properties and antimicrobial activities. These studies contribute to the development of new materials and drugs with specific biological or chemical properties (Patel, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-11(15)7-17-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHMBJUXXQRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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